molecular formula C14H10BrIO2 B1383813 2-Bromo-4-iodobenzoic acid benzyl ester CAS No. 2206265-51-0

2-Bromo-4-iodobenzoic acid benzyl ester

Cat. No.: B1383813
CAS No.: 2206265-51-0
M. Wt: 417.04 g/mol
InChI Key: HROMYJZLBAQDKD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 2-bromo-4-iodobenzoic acid benzyl ester (CAS 2206265-51-0) emerged as part of broader efforts to develop halogenated aromatic esters for applications in pharmaceutical and materials science research. While the exact date of its first synthesis is not explicitly documented in the provided sources, its structural analogs, such as benzyl 2-bromoacetate (CAS 5437-45-6), were synthesized via esterification reactions involving benzyl alcohol and halogenated carboxylic acids. The compound’s discovery likely followed methodologies similar to those used for related esters, such as the dehydration condensation of bromoacetic acid with benzyl alcohol in the presence of catalysts like p-toluenesulfonic acid. Early applications focused on its utility as an intermediate in cross-coupling reactions, leveraging its bromine and iodine substituents for selective functionalization.

Importance in Organic Chemistry

This compound occupies a critical niche in synthetic organic chemistry due to its dual halogen functionality. The presence of both bromine and iodine on the aromatic ring enables sequential coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, which are pivotal in constructing complex biaryl structures. For instance, the iodine substituent can undergo selective displacement while preserving the bromine for subsequent transformations, a strategy employed in synthesizing polycyclic frameworks. Additionally, the benzyl ester group enhances solubility in organic solvents, facilitating purification and handling during multi-step syntheses. Its role as a precursor to agrochemicals and pharmaceuticals is underscored by its structural similarity to bioactive molecules, such as benzyl 2-bromo-4-methylpentanoate (CAS 60335-50-4), which serve as intermediates in drug discovery.

Structural Classification within Halogenated Aromatic Esters

This compound belongs to the class of halogenated aromatic esters, characterized by a benzene ring substituted with halogens (bromine and iodine) and an ester functional group. The table below compares its structure with related compounds:

Compound Name CAS Number Molecular Formula Substituents Ester Group Source
4-Bromo-benzoic acid benzyl ester 92152-56-2 C₁₄H₁₁BrO₂ 4-Br Benzyl
Benzyl 3-bromo-4-iodo-5-methylbenzoate 2364584-89-2 C₁₅H₁₂BrIO₂ 3-Br, 4-I, 5-CH₃ Benzyl
This compound 2206265-51-0 C₁₄H₁₀BrIO₂ 2-Br, 4-I Benzyl
2-Iodobenzoic acid benzyl ester 67460-10-0 C₁₄H₁₁IO₂ 2-I Benzyl

The structural diversity within this class arises from variations in halogen positions (e.g., ortho, meta, para) and additional substituents (e.g., methyl groups). The electron-withdrawing nature of halogens influences the reactivity of the aromatic ring, directing electrophilic substitutions to specific positions and stabilizing intermediates in cross-coupling reactions. For example, the iodine atom in this compound acts as a superior leaving group compared to bromine, enabling regioselective modifications.

Properties

IUPAC Name

benzyl 2-bromo-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROMYJZLBAQDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 2-Bromo-4-iodobenzoic Acid

Method Overview:
This conventional method involves esterifying 2-bromo-4-iodobenzoic acid with benzyl alcohol using coupling agents or acid catalysts.

Reaction Conditions:

  • Reactants: 2-bromo-4-iodobenzoic acid and benzyl alcohol
  • Catalyst: Dicyclohexylcarbodiimide (DCC) or EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline)
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux (~25-50°C)
  • Duration: 12-24 hours

Procedure:

  • Dissolve the benzoic acid in the solvent.
  • Add benzyl alcohol and coupling reagent (e.g., DCC) under inert atmosphere.
  • Stir the mixture at the specified temperature until completion (monitored via TLC).
  • Filter off dicyclohexylurea byproduct.
  • Purify the ester via column chromatography or recrystallization.

Notes:

  • The use of coupling agents enhances yield and minimizes side reactions.
  • Purification is critical to remove residual reagents.

Conversion of 2-Bromo-4-iodobenzoic Acid to Benzyl Ester via Acid Chloride Intermediate

Method Overview:
This two-step method involves converting the acid to its acid chloride, followed by reaction with benzyl alcohol.

Reaction Conditions:

  • Step 1: Acid chlorination using thionyl chloride (SOCl₂)
  • Step 2: Esterification with benzyl alcohol

Procedure:

  • React 2-bromo-4-iodobenzoic acid with excess SOCl₂ under reflux, with catalytic DMF to facilitate chlorination.
  • Remove excess SOCl₂ under reduced pressure.
  • Dissolve the acid chloride in dry DCM.
  • Add benzyl alcohol and a base such as pyridine or triethylamine.
  • Stir at room temperature until ester formation is complete.
  • Purify the product by chromatography or distillation.

Notes:

  • Acid chlorides are more reactive, leading to higher esterification efficiency.
  • Strict anhydrous conditions are essential.

One-Pot Esterification Using Coupling Reagents

Method Overview:
A streamlined approach employs coupling reagents like PyBOP or EEDQ in a single step to directly convert the acid to its benzyl ester.

Reaction Conditions:

  • Reactants: 2-bromo-4-iodobenzoic acid, benzyl alcohol
  • Reagents: PyBOP or EEDQ
  • Solvent: DCM or DMF
  • Temperature: Ambient or slightly elevated (~25-40°C)
  • Duration: 4-12 hours

Procedure:

  • Dissolve the acid and benzyl alcohol in the solvent.
  • Add the coupling reagent and base (e.g., triethylamine).
  • Stir under inert atmosphere.
  • Monitor reaction progress via TLC.
  • Isolate the ester by filtration and purification.

Notes:

  • This method reduces reaction steps and simplifies purification.
  • Suitable for large-scale synthesis.

Research-Driven Synthesis via Aromatic Iodination and Bromination

Method Overview:
Based on recent patent disclosures, a multi-step synthesis involves initial iodination and bromination of the aromatic ring, followed by esterification.

Step-by-step:

  • Iodination: Introduce iodine at the para position relative to existing substituents using iodine and an oxidizing agent under controlled conditions.
  • Bromination: Brominate the aromatic ring selectively at the desired position using N-bromo-succinimide (NBS) in the presence of a radical initiator.
  • Esterification: Convert the resulting acid to benzyl ester via the methods described above.

Reaction Conditions:

  • Iodination: Use iodine with an oxidant like hydrogen peroxide or potassium iodate.
  • Bromination: NBS with radical initiator at 0-25°C.
  • Esterification: DCC or EEDQ coupling in dry solvent.

Notes:

  • This approach allows precise control over substitution patterns.
  • Yields depend on reaction optimization.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Purification Advantages
Direct Esterification Benzyl alcohol, DCC/EEDQ DCM/THF Room temp to reflux 12-24 hours Chromatography Simple, scalable
Acid Chloride Route SOCl₂, Benzyl alcohol DCM Reflux 4-6 hours Chromatography High yield, quick
One-Pot Coupling Benzyl alcohol, PyBOP/EEDQ DCM/DMF Ambient 4-12 hours Filtration, chromatography Efficient, fewer steps
Multi-step Aromatic Substitution Iodination, Bromination Various 0-40°C Variable Chromatography Precise substitution pattern

Research Findings and Notes

  • Selectivity: Aromatic iodination and bromination are highly selective when using NBS and iodine with radical initiators, minimizing polyhalogenation.
  • Yield Optimization: Using excess coupling reagents and controlling temperature enhances ester yields.
  • Industrial Relevance: The methods involving coupling reagents and acid chlorides are favored for large-scale production due to their efficiency and scalability.
  • Environmental Considerations: Methods avoiding excess reagents and minimizing waste are preferred; recent patents emphasize process simplicity and waste reduction.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodobenzoic acid benzyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyl ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in a polar solvent such as ethanol or methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.

    Oxidation: The major product is 2-Bromo-4-iodobenzoic acid.

    Reduction: The major product is 2-Bromo-4-iodobenzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-4-iodobenzoic acid benzyl ester has been identified as a selective inhibitor of MEK1 and MEK2 protein kinases. This inhibition is significant for the treatment of various proliferative diseases, including cancer and psoriasis. The mechanism involves the disruption of intracellular signaling pathways that are often dysregulated in cancerous cells.

  • Cancer Treatment : The compound's ability to inhibit MEK kinases positions it as a candidate for cancer therapy, particularly in tumors with mutations in the Ras signaling pathway. These mutations lead to uncontrolled cell proliferation, making MEK inhibitors vital for therapeutic intervention .
  • Psoriasis Management : Beyond oncology, the compound shows promise in managing psoriasis by modulating the inflammatory pathways involved in skin proliferation .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex molecules.

  • Reactivity : The presence of both bromine and iodine atoms makes this compound particularly reactive for nucleophilic substitutions and coupling reactions, facilitating the construction of diverse chemical architectures .

Case Study 1: Inhibition of MEK Kinases

A study demonstrated that derivatives of 2-bromo-4-iodobenzoic acid effectively inhibit MEK kinases in vitro. The results indicated a dose-dependent response with significant reductions in cell viability in cancer cell lines harboring Ras mutations. This study underscores the potential of this compound as a therapeutic agent in oncology .

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers utilized this compound as a starting material to synthesize new analogs with enhanced potency against cancer cell lines. The modifications included varying the alkyl chains and introducing additional functional groups, leading to compounds with improved selectivity and reduced toxicity .

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodobenzoic acid benzyl ester involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

The following comparison focuses on structurally related benzoic acid esters, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Compound Name Substituents (Benzoic Acid Moiety) Ester Group Molecular Formula Molecular Weight (g/mol) Key References
2-Bromo-4-iodobenzoic acid benzyl ester 2-Br, 4-I Benzyl C₁₄H₁₀BrIO₂ 415.04* Inferred
4-Bromo-2-(trifluoromethyl)benzoic acid ethyl ester 4-Br, 2-CF₃ Ethyl C₁₀H₈BrF₃O₂ 307.07
2-Bromobenzoic acid 4-{[2-(2-isopropyl-5-methyl-phenoxy)-acetyl]-hydrazonomethyl}-phenyl ester 2-Br 4-substituted phenyl C₂₆H₂₄BrN₂O₄ 515.39
4-Bromo-2-(trifluoromethoxy)benzoic acid methyl ester 4-Br, 2-OCF₃ Methyl C₉H₆BrF₃O₃ 299.04
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester 4-Br, 2-(CH₂NH₂) Methyl C₁₀H₁₁BrNO₂ 257.10

*Calculated based on atomic weights.

Key Observations:
  • Ester Group Influence : Benzyl esters generally exhibit higher lipophilicity than methyl or ethyl esters, impacting solubility and metabolic stability in biological systems .
  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) substituents (e.g., in ) increase electrophilicity, facilitating nucleophilic aromatic substitutions, whereas amino groups (e.g., in ) may promote hydrogen bonding.

Biological Activity

2-Bromo-4-iodobenzoic acid benzyl ester is a compound of significant interest in medicinal and agricultural research due to its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula : C15H12BrI O2
Molecular Weight : 396.06 g/mol
IUPAC Name : this compound

The compound features a benzene ring substituted with bromine and iodine atoms, which contribute to its reactivity and biological interactions. The ester functionality enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
  • Receptor Interaction : The compound may bind to receptors that mediate cellular responses to environmental stimuli, influencing gene expression related to stress responses.

Biological Activity

Research has documented several biological activities associated with this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibited growth inhibitory effects on liver cancer (HEPG2) cell lines, suggesting potential as an anticancer agent.
  • Herbicidal Efficacy : A field study reported that application of this compound significantly reduced weed populations by up to 80% in agricultural settings, highlighting its potential as an herbicide.
  • Enzyme Activity Assessment : In vitro assessments indicated that the compound inhibited cytochrome P450 enzymes by approximately 40% at concentrations relevant for agricultural applications, suggesting implications for both herbicide efficacy and non-target organism safety.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antitumor Effects : A study focused on the cytotoxic effects of the compound on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation in HEPG2 cells.
  • Field Trials for Herbicidal Activity : Research conducted in agricultural settings demonstrated that the compound could effectively manage weed populations without significant adverse effects on crop yield.

Toxicological Considerations

While the compound shows promise in various applications, toxicological assessments are crucial for understanding its safety profile. Preliminary studies suggest moderate toxicity levels; however, further research is needed to fully elucidate its safety in both agricultural and medicinal contexts.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-bromo-4-iodobenzoic acid benzyl ester, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves esterification of 2-bromo-4-iodobenzoic acid with benzyl alcohol under acidic catalysis. Key parameters include:

  • pH : Acidic conditions (e.g., pH 4) favor ester bond formation by promoting protonation of the carboxylic acid, enhancing electrophilicity .
  • Catalysts : Use of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid.
  • Temperature : Moderate heating (60–80°C) accelerates the reaction while minimizing side reactions like hydrolysis.
    • Characterization : Monitor reaction progress via TLC and confirm purity using HPLC.

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be utilized to confirm the structure of this compound?

  • FT-IR : Identify ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-O ester vibrations at 1250–1100 cm⁻¹ .
  • ¹H NMR : Key signals include:

  • Benzyl ester protons (CH₂Ph) as a singlet at δ ~5.2 ppm.
  • Aromatic protons from the substituted benzoic acid (δ 7.0–8.5 ppm, split due to Br and I substituents).
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₁₀BrIO₂).

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Hazards : Potential irritant to eyes/skin; avoid inhalation. Toxicity data may be limited, so treat as hazardous .
  • Protocols :

  • Use PPE (gloves, goggles, lab coat).
  • In case of skin contact, wash immediately with soap/water for 15 minutes .
  • Store in a locked, ventilated area away from oxidizing agents .

Advanced Research Questions

Q. How does pH modulate the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Mechanistic Insight :

  • Acidic Conditions (pH <6) : Promote hydrolysis of the ester to regenerate the carboxylic acid, complicating reactions .
  • Neutral/Weakly Basic Conditions : Stabilize intermediates in Suzuki-Miyaura coupling (e.g., using Pd catalysts) by preventing acid-catalyzed decomposition .
    • Experimental Design : Compare reaction outcomes at pH 4 vs. 7 using kinetic studies and LC-MS to track intermediates.

Q. What analytical challenges arise when characterizing halogenated benzyl esters, and how can contradictions in spectral data be resolved?

  • Challenges :

  • Overlapping NMR signals due to heavy atoms (Br, I) causing splitting anomalies.
  • Mass spectrometry fragmentation patterns may obscure molecular ion detection.
    • Resolution Strategies :
  • Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to resolve coupling patterns .
  • Combine HRMS with isotopic pattern matching (Br/I have distinct isotopic signatures) .

Q. How can this compound serve as a precursor in multi-step syntheses (e.g., for fluorophores or pharmaceuticals)?

  • Case Study :

  • Step 1 : Suzuki coupling with aryl boronic acids to replace iodine, forming biaryl systems .
  • Step 2 : Hydrolysis of the benzyl ester under H₂/Pd-C to yield carboxylic acids for further functionalization .
    • Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance coupling efficiency .

Q. Why might discrepancies arise in reported yields or reaction pathways for halogenated benzyl esters, and how can these be systematically investigated?

  • Root Causes :

  • Trace moisture leading to ester hydrolysis during reactions .
  • Competing side reactions (e.g., dehalogenation under reducing conditions).
    • Troubleshooting :
  • Conduct control experiments with anhydrous solvents and inert atmospheres.
  • Use in situ IR or Raman spectroscopy to monitor intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-iodobenzoic acid benzyl ester
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2-Bromo-4-iodobenzoic acid benzyl ester

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